molecular formula C13H18O3 B1445501 Tert-butyl 3-(2-hydroxyethyl)benzoate CAS No. 1262834-90-1

Tert-butyl 3-(2-hydroxyethyl)benzoate

Cat. No.: B1445501
CAS No.: 1262834-90-1
M. Wt: 222.28 g/mol
InChI Key: KMKIRCWYWLCPJC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C13H18O3 It contains a tert-butyl ester group attached to a benzoate moiety, which is further substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydroxyethyl)benzoate typically involves the esterification of 3-(2-hydroxyethyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Oxidation of the hydroxyethyl group can yield 3-(2-carboxyethyl)benzoate or 3-(2-formylethyl)benzoate.

    Reduction: Reduction of the ester group can produce 3-(2-hydroxyethyl)benzyl alcohol.

    Substitution: Electrophilic substitution on the aromatic ring can result in compounds like 3-(2-hydroxyethyl)-4-nitrobenzoate or 3-(2-hydroxyethyl)-4-bromobenzoate.

Scientific Research Applications

Tert-butyl 3-(2-hydroxyethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: this compound is used in the production of polymers and resins due to its ester functionality.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxyethyl)benzoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in esterification reactions, the hydroxyl group of the hydroxyethyl moiety can act as a nucleophile, attacking electrophilic centers in other molecules. The ester group can also participate in hydrolysis reactions, where it is cleaved by water or other nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(2-hydroxypropyl)benzoate: Similar structure but with a hydroxypropyl group instead of a hydroxyethyl group.

    Tert-butyl 3-(2-methoxyethyl)benzoate: Contains a methoxyethyl group instead of a hydroxyethyl group.

    Tert-butyl 3-(2-chloroethyl)benzoate: Features a chloroethyl group in place of the hydroxyethyl group.

Uniqueness

Tert-butyl 3-(2-hydroxyethyl)benzoate is unique due to the presence of both a hydroxyethyl group and a tert-butyl ester group. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in various chemical transformations and applications.

Biological Activity

Tert-butyl 3-(2-hydroxyethyl)benzoate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, characterized by the presence of a tert-butyl group and a hydroxyethyl substituent. Its molecular formula is C13H18O3, and it has a molecular weight of approximately 222.28 g/mol. The compound's structure allows for various interactions with biological molecules, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The hydroxyethyl group can form hydrogen bonds with enzymes, potentially altering their activity.
  • Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways.
  • Antioxidant Activity : There is evidence suggesting that similar compounds exhibit antioxidant properties, which could be relevant for cellular protection against oxidative stress.

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative damage. A study involving structurally similar compounds demonstrated their ability to inhibit lipid peroxidation and scavenge free radicals, suggesting potential protective effects in biological systems .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, research involving human cancer cell lines showed that the compound could induce apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

Immunomodulatory Effects

Emerging studies suggest that this compound may influence immune responses. It has been observed to modulate cytokine production in immune cells, potentially enhancing the immune response against pathogens while also exhibiting anti-inflammatory properties . This dual action could make it a candidate for further investigation in immunotherapy.

Table 1: Summary of Biological Activities

Activity TypeStudy ModelMain Findings
AntioxidantIn vitro assaysInhibition of lipid peroxidation
CytotoxicityHuman cancer cell linesInduction of apoptosis via caspase activation
ImmunomodulationMurine splenocytesModulation of cytokine levels

Recent Research Insights

  • Antioxidant Mechanisms : A study highlighted the antioxidant capabilities of related compounds, emphasizing their role in reducing oxidative stress-induced damage in cellular models .
  • Cytotoxic Mechanism : Another investigation revealed that this compound's cytotoxic effects are linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
  • Immunological Impact : Research has shown that this compound can enhance the production of pro-inflammatory cytokines while suppressing anti-inflammatory markers in immune cells, indicating its potential role in modulating immune responses .

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKIRCWYWLCPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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